Cas no 145864-65-9 (1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-)

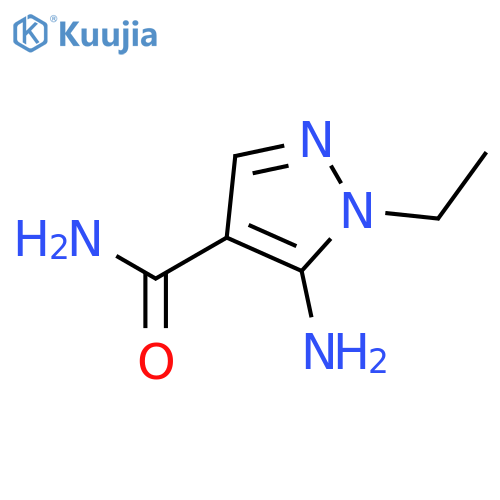

145864-65-9 structure

商品名:1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-

CAS番号:145864-65-9

MF:C6H10N4O

メガワット:154.169800281525

MDL:MFCD18809685

CID:105288

PubChem ID:15040077

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-

- 1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI)

- SCHEMBL1717058

- EN300-658660

- CS-0257028

- F70169

- MFCD18809685

- 5-amino-1-ethyl-1h-pyrazole-4-carboxamide

- AKOS017413683

- 5-AMINO-1-ETHYLPYRAZOLE-4-CARBOXAMIDE

- 145864-65-9

-

- MDL: MFCD18809685

- インチ: InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11)

- InChIKey: DRJKLZIXFHNLHX-UHFFFAOYSA-N

- ほほえんだ: NC1N(CC)N=CC=1C(N)=O

計算された属性

- せいみつぶんしりょう: 154.08546096g/mol

- どういたいしつりょう: 154.08546096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 86.9Ų

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-658660-10.0g |

5-amino-1-ethyl-1H-pyrazole-4-carboxamide |

145864-65-9 | 10g |

$1778.0 | 2023-06-05 | ||

| Enamine | EN300-658660-0.05g |

5-amino-1-ethyl-1H-pyrazole-4-carboxamide |

145864-65-9 | 0.05g |

$76.0 | 2023-06-05 | ||

| abcr | AB555240-1 g |

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide; . |

145864-65-9 | 1g |

€1,107.30 | 2022-03-23 | ||

| abcr | AB555240-100 mg |

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide; . |

145864-65-9 | 100MG |

€454.70 | 2022-03-23 | ||

| Chemenu | CM505586-1g |

5-Amino-1-ethyl-1H-pyrazole-4-carboxamide |

145864-65-9 | 97% | 1g |

$240 | 2022-06-12 | |

| Aaron | AR00B3A4-50mg |

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |

145864-65-9 | 95% | 50mg |

$130.00 | 2025-01-23 | |

| Aaron | AR00B3A4-100mg |

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |

145864-65-9 | 95% | 100mg |

$181.00 | 2025-01-23 | |

| 1PlusChem | 1P00B31S-2.5g |

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |

145864-65-9 | 95% | 2.5g |

$1057.00 | 2025-02-25 | |

| Aaron | AR00B3A4-500mg |

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |

145864-65-9 | 95% | 500mg |

$452.00 | 2025-01-23 | |

| 1PlusChem | 1P00B31S-1g |

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-(9CI) |

145864-65-9 | 95% | 1g |

$568.00 | 2025-02-25 |

1H-Pyrazole-4-carboxamide,5-amino-1-ethyl- 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

145864-65-9 (1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:145864-65-9)1H-Pyrazole-4-carboxamide,5-amino-1-ethyl-

清らかである:99%

はかる:1g

価格 ($):218.0